molecular formula C4H10Cl2Pb B077727 DICHLORODIETHYLLEAD CAS No. 13231-90-8

DICHLORODIETHYLLEAD

Cat. No.: B077727
CAS No.: 13231-90-8
M. Wt: 336 g/mol
InChI Key: LXKLAFGSADZFAV-UHFFFAOYSA-L
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Description

DICHLORODIETHYLLEAD is an organolead compound with the chemical formula (C₂H₅)₂PbCl₂. It is a colorless or pale yellow liquid that is primarily used in research and industrial applications. This compound is known for its toxicity and potential environmental impact, making it a subject of interest in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: DICHLORODIETHYLLEAD can be synthesized through the reaction of tetraethyllead with lead(II) chloride. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction is as follows:

(C₂H₅)₄Pb + PbCl₂ → 2 (C₂H₅)₂PbCl₂\text{(C₂H₅)₄Pb + PbCl₂ → 2 (C₂H₅)₂PbCl₂} (C₂H₅)₄Pb + PbCl₂ → 2 (C₂H₅)₂PbCl₂

Industrial Production Methods: Industrial production of diethyllead dichloride involves the use of specialized equipment to handle the toxic nature of the compound. The process requires strict adherence to safety protocols to prevent exposure and environmental contamination. The production methods are designed to maximize yield while minimizing the release of harmful byproducts.

Chemical Reactions Analysis

Types of Reactions: DICHLORODIETHYLLEAD undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form lead oxides and other lead-containing compounds.

    Reduction: Reduction reactions can convert diethyllead dichloride to lead metal and ethyl chloride.

    Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or organometallic compounds are employed.

Major Products Formed:

    Oxidation: Lead oxides and ethyl chloride.

    Reduction: Lead metal and ethyl chloride.

    Substitution: Various organolead compounds depending on the substituent introduced.

Scientific Research Applications

DICHLORODIETHYLLEAD has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.

    Biology: Studies on the toxicological effects of organolead compounds often use diethyllead dichloride to understand its impact on biological systems.

    Medicine: Research into the effects of lead poisoning and the development of chelation therapies may involve diethyllead dichloride.

    Industry: It is used in the production of specialized materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of diethyllead dichloride involves its interaction with cellular components, leading to toxicity. It can disrupt calcium homeostasis by increasing cytosolic calcium levels, which affects various cellular processes. The compound can also interact with enzymes and proteins, leading to cellular damage and apoptosis. The primary molecular targets include calcium channels and enzymes involved in cellular metabolism .

Comparison with Similar Compounds

    Triethyllead chloride: Another organolead compound with similar toxicological properties.

    Tetraethyllead: Used as an antiknock agent in gasoline, it is metabolized to diethyllead dichloride in the body.

    Dimethyllead dichloride: Similar in structure but with methyl groups instead of ethyl groups.

Uniqueness: DICHLORODIETHYLLEAD is unique due to its specific chemical structure and reactivity. Its ability to undergo various chemical reactions and its role in the metabolism of tetraethyllead make it a compound of significant interest in both industrial and research settings .

Properties

IUPAC Name

dichloro(diethyl)plumbane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H5.2ClH.Pb/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKLAFGSADZFAV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Pb](CC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858797
Record name Dichlorodiethylplumbane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13231-90-8
Record name Dichlorodiethylplumbane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13231-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyllead dichloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244793
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dichlorodiethylplumbane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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